

Application Notes and Protocols: MIW815 (ADU-S100) in Melanoma Preclinical Studies

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Compound of Interest

Compound Name: ML RR-S2 CDA intermediate 1

Cat. No.: B15381684

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These application notes provide a comprehensive overview of the preclinical application of MIW815 (also known as ADU-S100), a stimulator of interferon genes (STING) agonist, in melanoma research. This document includes summaries of quantitative data from murine melanoma models, detailed experimental protocols for in vivo studies, and diagrams of the key signaling pathway and experimental workflow.

Introduction

MIW815 is a synthetic cyclic dinucleotide that activates the STING pathway, a critical component of the innate immune system.[1] Activation of STING in immune cells within the tumor microenvironment can lead to the production of type I interferons and other proinflammatory cytokines, thereby inducing a potent anti-tumor immune response.[2][3] Preclinical studies in various murine tumor models, including melanoma, have demonstrated that intratumoral administration of MIW815 can lead to tumor regression and the generation of systemic, tumor-specific T-cell mediated immunity.[2][4][5] These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of MIW815 in melanoma.

Data Presentation



The following tables summarize the quantitative data from preclinical studies of MIW815 in syngeneic mouse melanoma models.

Table 1: In Vivo Efficacy of MIW815 Monotherapy in Murine Melanoma Models

Cell Line	Mouse Strain	Treatmen t	Dosing Schedule	Primary Endpoint	Result	Referenc e
B16-F10	C57Bl/6J	5 μg MIW815 (intratumor al) vs. PBS	Intratumora I injection on specified days	Tumor Growth Inhibition	Statistically significant slowing of tumor growth compared to PBS control (p<0.05)	Siu et al., 2024[6]
BPR20 (BRAFV60 0EPTEN-/-)	C57Bl/6J	5 μg MIW815 (intratumor al) vs. PBS	Intratumora I injection on specified days	Tumor Growth Inhibition	Statistically significant slowing of tumor growth compared to PBS control (p<0.05)	Siu et al., 2024[6]

Table 2: In Vivo Efficacy of MIW815 in Combination Therapy in the B16-F10 Melanoma Model

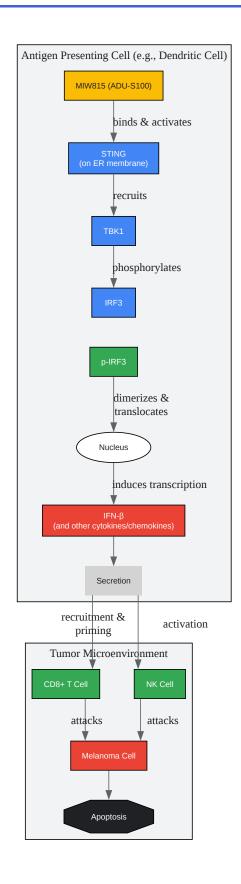


Combination Agent	Dosing Schedule	Primary Endpoint	Result	Reference
Anti-PD-L1 antibody	Intratumoral MIW815 + systemic anti- PD-L1	Improved Tumor Growth Control	Statistically significant improvement in tumor growth control compared to MIW815 monotherapy (p<0.05)	Siu et al., 2024[6]
Anti-ISG15 antibody	Intratumoral MIW815 + intratumoral anti- ISG15	Improved Tumor Growth Control	Statistically significant improvement in tumor growth control compared to MIW815 monotherapy (p<0.05)	Siu et al., 2024[6]
5-AZADC	Systemic 5- AZADC + intratumoral MIW815	Tumor Growth Inhibition	Combination therapy showed significant tumor growth inhibition dependent on CD8+ T cells.	From researchgate.net [7]

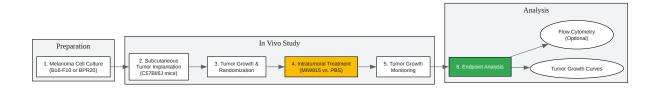
Signaling Pathway

The primary mechanism of action of MIW815 is the activation of the STING signaling pathway.









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